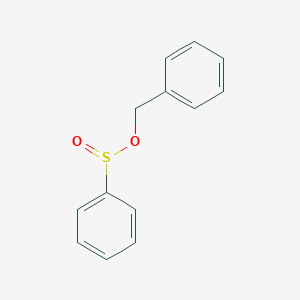

![molecular formula C18H15N3OS2 B3010067 2-[(2-甲基-5,6,7,8-四氢-[1]苯并噻唑并[2,3-d]嘧啶-4-基)硫代]-1,3-苯并恶唑 CAS No. 307512-17-0](/img/structure/B3010067.png)

2-[(2-甲基-5,6,7,8-四氢-[1]苯并噻唑并[2,3-d]嘧啶-4-基)硫代]-1,3-苯并恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to the compound "2-[(2-Methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole" involves various chemical reactions. For instance, the synthesis of 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives is achieved by reacting 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole/benzimidazole-2-thioles in the presence of K2CO3 in acetone . Similarly, sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives are synthesized using acid-catalyzed cyclocondensation reactions between thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes . Additionally, one-pot three-component reactions are used to synthesize 3-{[(1, 3-benzoxazol-2-yl) sulfanyl] (phenyl) methyl}-4-hydroxy-2H-1-benzopyran-2-one derivatives, involving Knoevenagel condensation followed by nucleophilic addition .

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques. For example, the chemical structures of the thiazole derivatives are elucidated by IR, 1H-NMR, and FAB+-MS spectral data . The reduced pyrimidine ring in the sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives adopts a conformation intermediate between boat, screw-boat, and twist-boat forms, with hydrogen bonding playing a significant role in the molecular conformation . The molecular conformation of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, is stabilized by an intramolecular C–H…N hydrogen bond .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include cyclocondensation, Knoevenagel condensation, and nucleophilic addition. The rhodium-catalyzed carbene insertions into aromatic C-H bonds of S-aryl sulfoximines using pyridotriazoles by denitrogenative cyclization followed by the elimination of alcohols is another example of the complex reactions used to synthesize related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural data and biological activity. The antimicrobial activities of the thiazole derivatives against various bacterial strains and Candida species indicate their potential as bioactive molecules . The crystal structure and DFT studies provide insights into the electronic structure properties, such as charge distribution and chemical reactivity, which are crucial for understanding the biological activity of these compounds .

科学研究应用

抗菌和抗真菌活性

一项研究合成了 2-[[(苯并恶唑/苯并咪唑-2-基)硫代]乙酰氨基]噻唑的衍生物,证明了对一系列细菌和真菌的显着抗菌活性,表明该化合物作为开发新的抗菌剂的基础的潜力 (Kaplancıklı, Turan-Zitouni, Revial, & Guven, 2004)。另一项研究重点关注合成通过各种部分连接的嘧啶并苯并恶唑、苯并噻唑和苯并咪唑,这些部分表现出抗菌和细胞毒活性,突出了该化合物在药物应用中的多功能性 (Seenaiah, R. Reddy, G. M. Reddy, Padmaja, Padmavathi, & Krishna, 2014)。

潜在的抗肿瘤活性

对杂环化合物(包括与苯并恶唑相关的化合物)的抗肿瘤活性的探索显示出有希望的结果。一项研究描述了带有功能化侧链的不对称 bis(s-三唑席夫碱)的合成和抗肿瘤活性评价,表明设计具有改善的抗肿瘤功效的化合物的潜力 (Hu, Hou, Xie, & Huang, 2008)。此外,衍生自 2-[[(2-吡啶基)甲基]硫]-1H-苯并咪唑的结构的化合物显示出作为抗幽门螺杆菌剂的潜力,表明它们在对抗胃部病原体中的使用可以扩展到抗肿瘤应用 (Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002)。

作用机制

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been found to interact with various enzymes and receptors in the body .

Mode of Action

The exact mode of action of this compound is not fully understood. It is believed to interact with its targets, leading to changes in cellular processes. The compound may bind to its target, altering its function and leading to downstream effects .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways. The exact pathways and their downstream effects are subject to ongoing research. Similar compounds have been found to influence pathways related to cell proliferation and apoptosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are crucial in determining its bioavailabilityThey are metabolized by the liver and excreted via the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets and mode of action. Given the compound’s potential interactions with various targets, it could have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS2/c1-10-19-16-15(11-6-2-5-9-14(11)23-16)17(20-10)24-18-21-12-7-3-4-8-13(12)22-18/h3-4,7-8H,2,5-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMJBGUTUNHDRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SC4=NC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

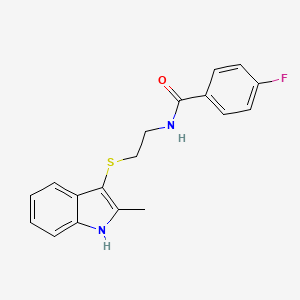

![6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B3009984.png)

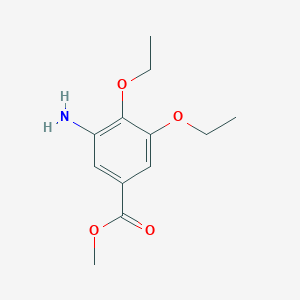

![N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B3009988.png)

![ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B3009989.png)

![methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate](/img/structure/B3009992.png)

![1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine](/img/structure/B3009996.png)

![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B3010001.png)